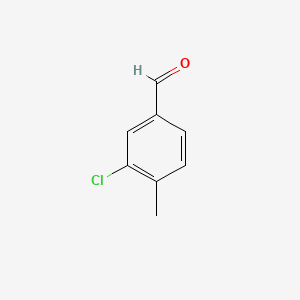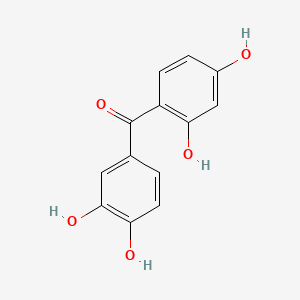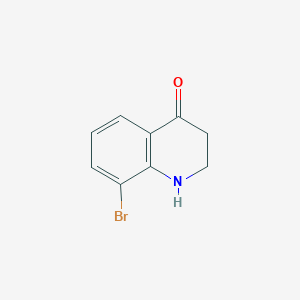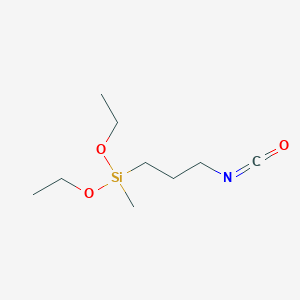
Diethoxy(3-isocyanatopropyl)methylsilane
説明
Diethoxy(3-isocyanatopropyl)methylsilane is a chemical compound with the molecular formula C9H19NO3Si and a molecular weight of 217.34 g/mol . It is used for research purposes.
Synthesis Analysis
3-propyl isocyanate methyldiethoxysilane can react with active functional groups such as -OH, -NH2, and -SH to synthesize new small functional molecules or hybrid functional polymers .Molecular Structure Analysis
The molecular structure of Diethoxy(3-isocyanatopropyl)methylsilane consists of 9 Carbon atoms, 19 Hydrogen atoms, 1 Nitrogen atom, and 3 Oxygen atoms .Chemical Reactions Analysis
This compound can react with active functional groups such as -OH, -NH2, and -SH to synthesize new small functional molecules or hybrid functional polymers . This gives the modified polymer a moisture-curing silane crosslinking mechanism .Physical And Chemical Properties Analysis
Diethoxy(3-isocyanatopropyl)methylsilane has a predicted density of 0.94±0.1 g/cm3 and a predicted boiling point of 235.0±23.0 °C .科学的研究の応用
Synthesis of Novel Polymers
Diethoxy(3-isocyanatopropyl)methylsilane and similar organosilicon compounds are integral in synthesizing new polymers with unique properties. For example, research by Milenin et al. (2018) focused on synthesizing new organoelement copolymers based on polydimethylsiloxanes and aminophosphonates, using alkoxysilanes with functional aminophosphonate groups. This study highlights the chemical versatility and the potential for creating materials with tailored properties for specific applications, such as enhanced thermal stability and modified rheological characteristics (Milenin et al., 2018).
Conservation of Archaeological Finds
The interaction between different organosilicons and waterlogged archaeological wood demonstrates the potential of these compounds in conservation efforts. Research by Popescu and Broda (2021) explores the chemical interactions between waterlogged archaeological wood and organosilicon compounds, shedding light on the mechanism of wood dimensional stabilization by these chemicals. This study provides insights into the development of preservation methods for archaeological artifacts, emphasizing the importance of selecting appropriate organosilicon compounds for effective wood conservation (Popescu & Broda, 2021).
Hydrophilic Modifications and Thermo-responsive Materials
The creation of functional polysiloxanes represents a significant advancement in the development of materials with specific hydrophilic applications. Cao et al. (2017) describe a novel and efficient method for synthesizing functional polysiloxanes from functional alkenes. This research underscores the potential of these materials in biomedical fields due to their fluorescence properties and hydrophilicity, paving the way for innovative applications in drug delivery and tissue engineering (Cao et al., 2017).
Safety And Hazards
The safety data sheet for this compound indicates that it causes severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapours/spray, and to wear protective gloves/clothing/eye protection/face protection .
Relevant Papers One relevant paper discusses the development of smart stimuli-responsive carriers for controlled drug release systems using chitosan and poly(vinyl alcohol) with different amounts of 3-aminopropyl(diethoxy)methylsilane . The carriers were found to be cytocompatible and showed 99.5% drug release in phosphate buffer saline solution at pH 7.4 .
特性
IUPAC Name |
diethoxy-(3-isocyanatopropyl)-methylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO3Si/c1-4-12-14(3,13-5-2)8-6-7-10-9-11/h4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJIFJEUHCQYNHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C)(CCCN=C=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80548213 | |
| Record name | Diethoxy(3-isocyanatopropyl)methylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80548213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethoxy(3-isocyanatopropyl)methylsilane | |
CAS RN |
33491-28-0 | |
| Record name | Diethoxy(3-isocyanatopropyl)methylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80548213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Imidazo[1,5-A]pyridine-3-carbaldehyde](/img/structure/B1590373.png)
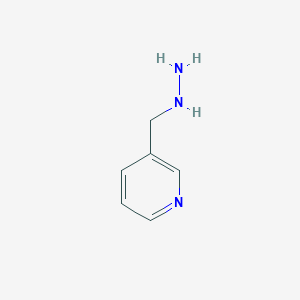
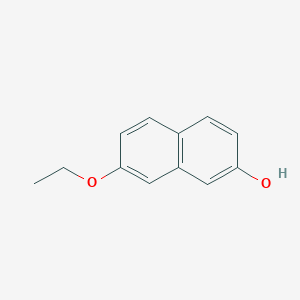
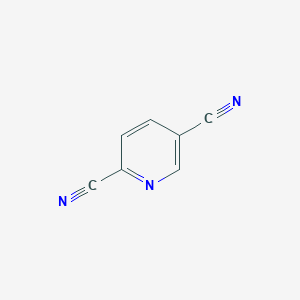

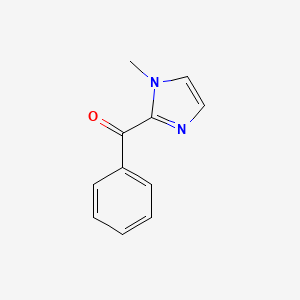
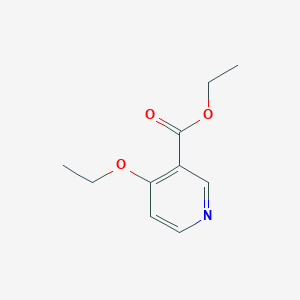
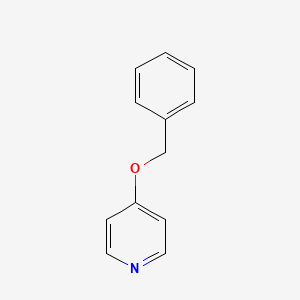
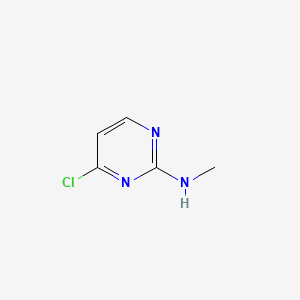
![3,8-Diazabicyclo[3.2.1]octane](/img/structure/B1590389.png)
